Lopinavir

HIV protease inhibitor antiretroviral therapy treatment-experienced

Lopinavir (CAS 192725-17-0) is a peptidomimetic HIV-1 protease inhibitor with a unique Val82 interaction profile, providing a distinct resistance barrier versus other PIs. Its 10-fold greater serum potency retention ensures reliable in vitro-in vivo extrapolation. With documented 48-week virologic suppression rates of 68%, it is a validated benchmark for preclinical evaluation. High protein binding (>98%) and limited sanctuary site penetration make it essential for pharmacokinetic and resistance research. Available in ≥98% purity for rigorous experimental consistency.

Molecular Formula C37H48N4O5
Molecular Weight 628.8 g/mol
CAS No. 192725-17-0
Cat. No. B192967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLopinavir
CAS192725-17-0
SynonymsA 157378.0;  A-157378.0;  A157378.0;  ABT 378;  ABT-378;  ABT378;  Aluviran;  lopinavir;  N-(4-(((2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pydrimidineacetamide
Molecular FormulaC37H48N4O5
Molecular Weight628.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
InChIInChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1
InChIKeyKJHKTHWMRKYKJE-SUGCFTRWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
SolubilityPractically insoluble
Practically insoluble in water
Freely soluble in methanol and ethanol;  soluble in isopropanol
1.92e-03 g/L

Lopinavir (CAS 192725-17-0) Procurement Guide: Baseline Specifications and Class Context


Lopinavir (CAS 192725-17-0) is a peptidomimetic HIV-1 protease inhibitor of the aspartyl protease inhibitor class, developed as a structural analog of ritonavir with a modified Val82 interaction profile [1]. It is an antiretroviral agent used almost exclusively in fixed-dose combination with low-dose ritonavir (lopinavir/ritonavir; LPV/r) for pharmacokinetic boosting, as lopinavir is extensively metabolized by CYP3A4 and exhibits poor oral bioavailability when administered alone [2]. Lopinavir is characterized by a molecular weight of 628.80 g/mol, a calculated logP of approximately 4.22, and aqueous solubility classified as practically insoluble, requiring specialized formulation approaches for both research and industrial applications [3].

Lopinavir Procurement: Why Intra-Class Substitution Carries Quantifiable Risk


Despite belonging to the same HIV-1 protease inhibitor class, lopinavir cannot be considered interchangeable with other protease inhibitors such as darunavir, atazanavir, or ritonavir for scientific or industrial applications without quantifiable consequence. Each compound possesses a distinct resistance mutation profile, pharmacokinetic protein-binding behavior, and tissue penetration capacity that directly impacts experimental reproducibility and formulation development [1]. Lopinavir's unique molecular design—specifically its engineered interaction with the Val82 residue of HIV-1 protease—confers a different barrier to resistance and cross-resistance pattern compared to both first-generation and newer protease inhibitors [2]. Furthermore, lopinavir's high plasma protein binding (>98%) and concentration-dependent unbound fraction behavior differ markedly from other protease inhibitors, meaning that in vitro potency data cannot be directly extrapolated to in vivo or ex vivo experimental systems without accounting for these compound-specific parameters [3]. For procurement decisions in research settings where precise pharmacological modeling or resistance studies are required, these quantifiable differences necessitate compound-specific selection rather than class-level substitution.

Lopinavir Technical Evidence Guide: Quantifiable Differentiation Against Key Comparators


Virologic Efficacy in Treatment-Experienced Patients: Lopinavir vs. Darunavir

In a randomized, controlled phase III trial (TITAN) comparing lopinavir/ritonavir (LPV/r) with darunavir/ritonavir (DRV/r) in treatment-experienced, lopinavir-naïve patients, LPV/r achieved a virologic suppression rate of 68% (HIV RNA <400 copies/mL) at 48 weeks, compared to 77% for DRV/r [1]. At 96 weeks, LPV/r maintained a suppression rate of 58.9% (<400 copies/mL) and 55.2% (<50 copies/mL), establishing a quantifiable efficacy benchmark against the newer protease inhibitor darunavir [2]. Among patients with ≥1 baseline primary protease inhibitor mutation, LPV/r achieved virologic suppression (<50 copies/mL) in 37.6% of cases versus 68.0% for DRV/r, representing a difference of 30.4% (95% CI 16.4–43.3) [2].

HIV protease inhibitor antiretroviral therapy treatment-experienced virologic suppression

Resistance Barrier: Lopinavir vs. Nelfinavir in Treatment-Naïve Patients

In a double-blind, randomized phase III study (M98-863) comparing lopinavir/ritonavir (LPV/r) with nelfinavir (NFV) in treatment-naïve patients, resistance testing revealed significantly fewer protease inhibitor resistance mutations in the lopinavir arm [1]. Among patients with virologic failure, the absence of primary protease inhibitor resistance mutations was observed with LPV/r, whereas the nelfinavir arm showed quantifiably greater emergence of resistance mutations to the study drugs [1]. The authors concluded that these differences demonstrate substantially different genetic and pharmacologic barriers to resistance for these two protease inhibitors, with implications for antiretroviral therapy initiation strategies [1].

HIV drug resistance genetic barrier protease inhibitor mutations antiretroviral therapy initiation

Serum Protein Effect: Lopinavir vs. Ritonavir Potency Retention

Lopinavir demonstrates approximately 10-fold greater potency than ritonavir in the presence of human serum, a critical differentiation for in vitro to in vivo extrapolation [1]. While the antiviral activity of ritonavir is considerably attenuated by human serum proteins, lopinavir is significantly less affected by human serum proteins and maintains antiviral activity where other inhibitors are compromised by serum protein binding [1]. Against HIV with multiple protease mutations, the EC50 value of lopinavir was 10-fold lower than that of ritonavir, and HIV with multiple mutations was markedly less resistant to lopinavir than to ritonavir [2].

protein binding in vitro potency human serum effect pharmacokinetic modeling

HIV-2 Protease Inhibitory Activity: Lopinavir Among Most Potent in Class

In a systematic kinetic inhibition study of FDA-approved HIV-1 protease inhibitors against HIV-2 protease, lopinavir exhibited a Ki value of 0.7 nM, ranking among the most potent inhibitors alongside saquinavir (0.6 nM), tipranavir (0.45 nM), and darunavir (0.17 nM) [1]. Notably, lopinavir's potency drop from HIV-1 to HIV-2 protease was 84-fold, compared to 2-fold for saquinavir, 24-fold for tipranavir, and 17-fold for darunavir [1]. In contrast, inhibitors such as indinavir, nelfinavir, ritonavir, amprenavir, and atazanavir demonstrated substantially weaker inhibition against HIV-2 protease [1].

HIV-2 protease Ki determination cross-clade activity protease inhibitor profiling

Genital Tract Penetration: Lopinavir vs. Indinavir in Female Genital Secretions

In a pharmacokinetic study of HIV-infected women, lopinavir was detectable in only 29% of cervicovaginal secretion (CVS) samples, compared to 93% for indinavir [1]. The median CVS-to-plasma drug concentration ratios for lopinavir at peak and trough were 0.076 (range 0.013–0.429) and 0.070 (range 0.026–0.091), respectively [1]. This differential penetration was ascribed to differences in protein binding and pKa between the two protease inhibitors, with lopinavir's high protein binding (>98%) limiting free drug available for diffusion into the genital compartment [1].

tissue penetration pharmacokinetics genital tract compartmental drug distribution

Concentration-Dependent Plasma Protein Binding: Unique In Vivo Behavior

In a pharmacokinetic study of 23 HIV-infected subjects, the mean unbound fraction of lopinavir measured by ultrafiltration was 0.92% (±0.22), corresponding to >99% plasma protein binding [1]. Significantly, the unbound percentage of lopinavir was found to be higher at 2 hours post-dose than at baseline (trough) (P < 0.05), suggesting a concentration-dependent protein binding phenomenon that has not been observed in vitro for this compound [1]. This contrasts with many other protease inhibitors whose protein binding is considered linear across the therapeutic concentration range [2].

plasma protein binding therapeutic drug monitoring unbound fraction pharmacokinetic variability

Lopinavir Optimal Procurement Scenarios: Research and Industrial Applications Aligned with Quantitative Evidence


Benchmark Comparator for Novel Protease Inhibitor Development

Lopinavir serves as an established reference standard in head-to-head clinical trials (TITAN, ARTEMIS) with documented 48-week and 96-week virologic suppression rates of 68% and 58.9% (<400 copies/mL) in treatment-experienced populations [1]. This positions lopinavir as a quantitatively validated comparator for preclinical and clinical evaluation of next-generation HIV protease inhibitors, particularly for studies requiring a benchmark with known resistance barrier characteristics [2].

HIV Protease Resistance Mutation Studies and Cross-Resistance Profiling

Lopinavir's distinct resistance mutation profile—characterized by the absence of primary protease inhibitor mutations in first-line virologic failure compared to nelfinavir [1]—makes it an essential compound for laboratories conducting resistance mechanism research. Its engineered Val82 interaction and documented cross-resistance patterns with atazanavir and other protease inhibitors [2] support its use in phenotypic resistance assays and in studies evaluating genetic barriers to resistance.

In Vitro Pharmacological Studies Requiring Serum-Stable Antiviral Activity

For cell-based antiviral assays conducted in serum-containing media, lopinavir's 10-fold greater potency retention than ritonavir in the presence of human serum [1] provides a quantifiable advantage. This serum-stable activity profile reduces the risk of potency underestimation in standard tissue culture conditions and improves the reliability of in vitro to in vivo extrapolations for antiviral screening programs.

Compartmental Pharmacokinetic and Tissue Distribution Research

Lopinavir's documented limited penetration into the female genital tract (detectable in only 29% of cervicovaginal secretion samples) compared to indinavir's 93% detection rate [1] establishes it as a valuable tool for studying drug distribution barriers and sanctuary site pharmacology. This compound is particularly relevant for research investigating the relationship between protein binding, physicochemical properties, and tissue penetration of antiretroviral agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lopinavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.